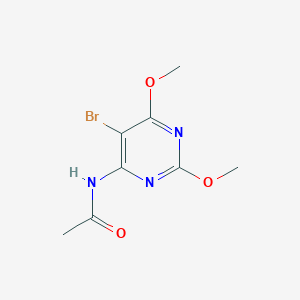

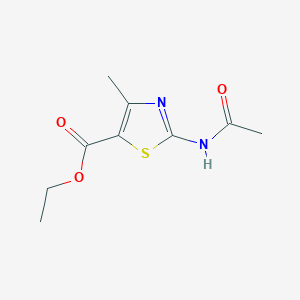

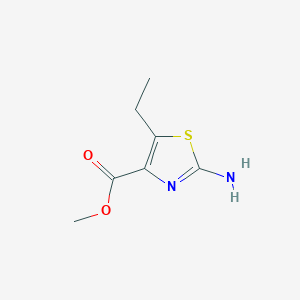

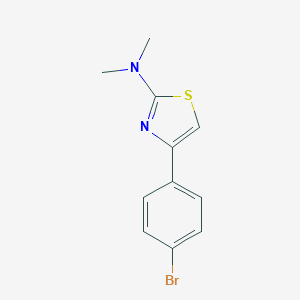

4-Methyl-6-(methylthio)pyrimidin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methyl-6-(methylthio)pyrimidin-2-ol (MMP) is an organic compound belonging to the pyrimidine family of compounds. It is a widely studied compound due to its unique properties, which are of great interest to scientists and researchers. MMP is a versatile compound that has been used in a wide range of applications, including synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidine derivatives, including 4-Methyl-6-(methylthio)pyrimidin-2-ol , have been studied for their anti-inflammatory properties. They are known to inhibit the expression and activities of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and certain interleukins . This makes them potential candidates for developing new anti-inflammatory drugs with reduced toxicity.

Neuroprotective and Anti-Neuroinflammatory Agents

Recent research has explored the potential of pyrimidine derivatives as neuroprotective and anti-neuroinflammatory agents. These compounds have shown promise in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells, which are crucial in managing neuroinflammation. They also exhibit neuroprotective activity by reducing the expression of stress and apoptosis markers in human neuronal cells . This suggests a possible role in treating neurodegenerative diseases.

Biochemical Pathway Modulation

Pyrimidines, including 4-Methyl-6-(methylthio)pyrimidin-2-ol , have been applied in vivo to synergistically improve biochemical pathways. They act as inhibitors for cAMP-phosphodiesterase platelets, support adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, and have other significant biochemical impacts .

Synthesis of Novel Compounds

The compound is used in the synthesis of novel pyrimidine analogs. These analogs are designed to possess enhanced anti-inflammatory activities with minimal toxicity. The detailed structure–activity relationships (SARs) of these pyrimidines provide clues for the synthesis of new compounds .

Pharmacological Effects

Pyrimidines are known for a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, and antituberculosis activities. The specific role of 4-Methyl-6-(methylthio)pyrimidin-2-ol in these activities is an area of ongoing research, with the potential for developing new therapeutic agents .

Material Science Applications

In material science, the compound’s unique properties are being explored for various applications, including the development of new polymers and materials with specific biochemical functions .

Chemical Synthesis

4-Methyl-6-(methylthio)pyrimidin-2-ol: is involved in the chemical synthesis of other complex molecules. Its reactivity and interactions with other chemical agents are crucial for creating a wide range of synthetic products .

Medicinal Chemistry

In medicinal chemistry, the compound is used to construct new biological components. Its applications in the medical and pharmaceutical fields are vast, ranging from drug development to understanding disease mechanisms .

Mechanism of Action

Target of Action

It is known that pyrimidine derivatives can have a range of pharmacological effects, including anti-inflammatory properties .

Mode of Action

Some pyrimidine derivatives have been found to inhibit the activity of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidine derivatives can influence various pathways related to inflammation .

Result of Action

Pyrimidine derivatives can have anti-inflammatory effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-6-(methylthio)pyrimidin-2-ol . These factors can include pH, temperature, and the presence of other substances.

properties

IUPAC Name |

6-methyl-4-methylsulfanyl-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-4-3-5(10-2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJKXZSFZWWMOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355719 |

Source

|

| Record name | 4-Methyl-6-(methylthio)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-(methylthio)pyrimidin-2-ol | |

CAS RN |

16710-11-5 |

Source

|

| Record name | 4-Methyl-6-(methylthio)pyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXY-4-METHYL-6-(METHYLTHIO)PYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

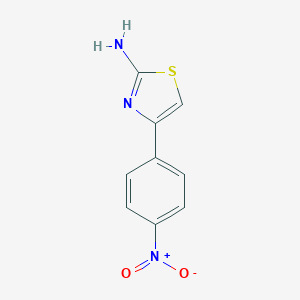

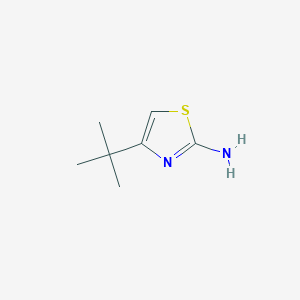

![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B189665.png)

![6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B189668.png)